3-Bromo-1-sec-butyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

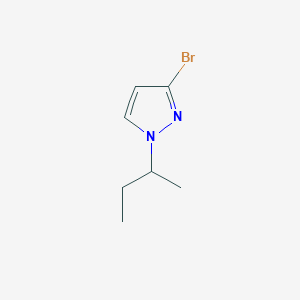

3-Bromo-1-sec-butyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom at the third position. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of the bromine atom and the sec-butyl group makes it a valuable intermediate in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-sec-butyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α-bromo ketones, which forms pyrazoline intermediates. These intermediates can then be oxidized to yield the desired pyrazole . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts like Amberlyst-70 can provide eco-friendly attributes to the industrial synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-1-sec-butyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation Reactions: The compound can be oxidized to form different pyrazole derivatives.

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Oxidation: Bromine or other oxidizing agents in solvents like DMSO.

Cycloaddition: Silver-mediated reactions with isocyanides under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .

Aplicaciones Científicas De Investigación

3-Bromo-1-sec-butyl-1H-pyrazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Bromo-1-sec-butyl-1H-pyrazole involves its interaction with various molecular targets. The bromine atom and the sec-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can undergo tautomerism, which may affect its biological activity and interaction with enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-1H-pyrazole: Lacks the sec-butyl group, making it less sterically hindered.

4-Bromo-3-tert-butyl-1H-pyrazole: Contains a tert-butyl group instead of a sec-butyl group, which can influence its reactivity and steric properties.

Uniqueness

3-Bromo-1-sec-butyl-1H-pyrazole is unique due to the presence of both the bromine atom and the sec-butyl group, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate for synthesizing a variety of complex compounds .

Actividad Biológica

3-Bromo-1-sec-butyl-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the third position and a sec-butyl group at the first position contributes to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in energy metabolism and oxidative phosphorylation, which are crucial for cellular functions.

- Calcium Uptake Inhibition : The compound has been shown to inhibit calcium uptake in cells, impacting various physiological processes.

- Antimicrobial Activity : Similar compounds within the pyrazole class have demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Summary of Biological Activities

The biological activity of this compound is largely attributed to its interaction with specific proteins and enzymes. The compound's mechanism involves:

- Inhibition of Key Enzymes : It disrupts the function of enzymes critical for cellular respiration and metabolism, leading to altered energy dynamics within cells.

- Modulation of Signaling Pathways : By affecting calcium signaling, it may influence various cellular processes including muscle contraction, neurotransmitter release, and hormone secretion .

Case Studies and Research Findings

Numerous studies have investigated the effects of this compound and related compounds:

- Antimicrobial Efficacy : A study evaluated several pyrazole derivatives against E. coli and S. aureus, revealing that modifications in side chains significantly enhanced antimicrobial activity. Compounds with similar structures showed promising results against resistant strains .

- Anti-inflammatory Properties : Research has indicated that certain pyrazole derivatives exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, one derivative demonstrated efficacy in reducing carrageenan-induced edema in animal models .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound effectively inhibits specific metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.

Future Directions

The ongoing exploration of this compound's biological activities presents opportunities for developing new therapeutic agents. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions will aid in optimizing the compound for specific therapeutic targets.

- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings is essential for its potential application in medicine.

- Synthesis of Analogues : Developing analogues with modified structures may enhance biological activity and broaden its application scope.

Propiedades

IUPAC Name |

3-bromo-1-butan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQLISBTWFOGIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.